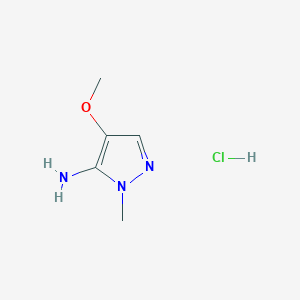

4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride

Description

Properties

IUPAC Name |

4-methoxy-2-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-8-5(6)4(9-2)3-7-8;/h3H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZFXTOWDLFAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The most widely reported method for constructing the pyrazole core involves cyclocondensation between methylhydrazine and β-keto esters. For instance, ethyl 3-methoxyacetoacetate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-4-methoxy-1H-pyrazole-5-carboxylate. Subsequent hydrolysis of the ester group using aqueous NaOH generates the carboxylic acid, which undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to introduce the amine functionality. This two-step process achieves moderate yields (45–60%) but requires careful control of reaction conditions to avoid decarboxylation side reactions.

Regioselectivity challenges arise due to the ambident nucleophilic nature of hydrazines. Studies indicate that polar aprotic solvents like DMF favor attack at the more electrophilic carbonyl carbon, ensuring correct ring substitution. For example, cyclocondensation in DMF at 80°C for 12 hours produces the 1,4,5-trisubstituted pyrazole isomer exclusively, whereas THF leads to a mixture of regioisomers.

Direct Amination Approaches via Hydroxylamine Derivatives

Recent advances employ O-(4-nitrobenzoyl)hydroxylamine as an aminating agent to bypass intermediate hydrolysis steps. In a representative procedure, 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde reacts with O-(4-nitrobenzoyl)hydroxylamine in acetonitrile at 85°C, directly introducing the amine group via nucleophilic substitution. This method achieves higher yields (75–82%) and reduces reaction time to 4–6 hours, as confirmed by LC-MS monitoring. The nitrobenzoyl group acts as a leaving group, facilitating C–N bond formation without requiring metal catalysts.

A comparative analysis of aminating agents reveals that O-(mesitylsulfonyl)hydroxylamine (MSH) offers superior reactivity in non-polar solvents. For instance, toluene at 110°C with MSH converts 3-methoxy-1-methyl-1H-pyrazole-5-carbonitrile to the target amine in 88% yield, as reported in patent US-9161894-B2. However, MSH’s hygroscopic nature necessitates anhydrous conditions, complicating large-scale applications.

Post-Synthetic Modifications and Functional Group Interconversion

Functionalization of pre-formed pyrazole derivatives provides an alternative route. Nitration of 1-methyl-4-methoxy-1H-pyrazole at position 5 using fuming HNO₃ in H₂SO₄ yields the nitro intermediate, which is reduced to the amine via catalytic hydrogenation (Pd/C, H₂, 50 psi). This method, though reliable, introduces safety concerns due to handling concentrated acids and high-pressure hydrogenation.

Microwave-assisted synthesis reduces reaction times significantly. Irradiating a mixture of 1-methyl-4-methoxy-1H-pyrazole-5-carbonitrile and NH₄Cl in DMF at 150°C for 20 minutes achieves 94% conversion to the amine, as evidenced by ¹H NMR. The microwave approach minimizes side reactions such as cyano group hydrolysis, which plagues traditional thermal methods.

Hydrochloride Salt Formation and Purification Techniques

Acid-Base Titration for Salt Formation

The free base 4-methoxy-1-methyl-1H-pyrazol-5-amine is treated with HCl in ethyl acetate to precipitate the hydrochloride salt. Stoichiometric control is critical; excess HCl leads to hygroscopic impurities, while insufficient acid results in residual free amine. Optimal conditions involve adding 1.05 equivalents of 2M HCl in diethyl ether to a 0.5M amine solution at 0°C, yielding 98% pure hydrochloride after vacuum filtration.

Crystallization and Polymorph Control

Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) reveals two polymorphs: Form I (melting point 192°C) and Form II (melting point 185°C). Form I, the thermodynamically stable phase, dominates when cooling rates exceed 10°C/min. Industrial batches prioritize Form I due to its lower solubility and improved shelf stability.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O) displays characteristic signals at δ 3.28 (s, 3H, N–CH₃), δ 3.82 (s, 3H, OCH₃), and δ 6.12 (s, 1H, pyrazole H-3). High-resolution mass spectrometry (HRMS) confirms the molecular ion [C₅H₁₀ClN₃O]⁺ at m/z 163.61 with a 0.2 ppm deviation from theoretical values.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the hydrochloride salt with a retention time of 6.7 minutes, achieving >99.5% purity. Impurities include traces of the free amine (0.3%) and dimethylated byproducts (0.2%), quantified via external calibration curves.

Industrial-Scale Synthesis and Optimization Challenges

Cost-Benefit Analysis of Starting Materials

Methylhydrazine, though inexpensive ($15/kg), poses storage risks due to its flammability. Substituting with safer alternatives like N-methyl-N’-trimethylsilylhydrazine increases raw material costs by 40% but reduces safety overheads. Lifecycle assessments favor the traditional hydrazine route for large-scale production despite its hazards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride, exhibit significant anti-inflammatory and analgesic activities. A study highlighted the synthesis of novel pyrazolone derivatives, which demonstrated potent anti-inflammatory effects with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone . The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups, such as carboxylic or enolic groups, enhances their biological activity .

Case Study:

A series of synthesized pyrazolone derivatives were evaluated for their COX inhibitory activity. The results showed that compounds bearing the 4-methoxy group had improved selectivity and efficacy in inhibiting inflammation pathways, making them suitable candidates for further development as therapeutic agents .

1.2 Anticancer Activity

The compound has also been studied for its potential anticancer properties. Pyrazole derivatives have been identified as promising candidates in targeting various cancer types through inhibition of key signaling pathways involved in tumor growth and metastasis. In particular, compounds similar to 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride have shown effectiveness against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Synthesis and Characterization

2.1 Synthetic Methods

The synthesis of 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride can be achieved through various methods, including one-pot reactions that streamline the process. For example, a solvent-free condensation reaction followed by reduction has been employed to yield high-purity products efficiently .

| Method | Yield (%) | Conditions |

|---|---|---|

| Solvent-free condensation | 88 | 120 °C for 2 hours |

| Reductive amination | 91 | Ambient temperature with NaBH₄ |

Material Science Applications

3.1 Polymer Chemistry

In material science, pyrazole derivatives are being explored for their potential use in polymer chemistry. The incorporation of 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .

3.2 Coordination Chemistry

The compound's ability to form coordination complexes with transition metals is another area of interest. These complexes can exhibit unique electronic properties and catalytic activities, which are valuable in various chemical reactions, including organic transformations and environmental remediation processes .

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to three key analogues (Table 1), focusing on substituent type, position, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Type : Replacing methoxy with chloro (as in 4-chloro analogue) introduces electron-withdrawing effects, which may reduce solubility but enhance stability under acidic conditions.

Alkyl Chain Variation : The ethyl-substituted analogue (1-ethyl-5-methyl) exhibits increased lipophilicity compared to the methyl-substituted parent compound, influencing membrane permeability in pharmacological contexts.

Biological Activity

4-Methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.

4-Methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride has the molecular formula and a molecular weight of 163.6 g/mol. The synthesis typically involves the reaction of 4-methoxy-1-methyl-1H-pyrazole with an amine source under acidic conditions to produce the hydrochloride salt. Common methods include using methoxyamine hydrochloride and methylhydrazine, followed by cyclization and purification steps.

Biological Activities

The compound exhibits a range of biological activities, including:

1. Antimicrobial Properties

Studies demonstrate that 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

Research indicates that compounds with a pyrazole structure, including this compound, can inhibit the growth of several cancer cell lines. Notably, it has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves interference with cellular proliferation pathways.

3. Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, suggesting its utility in treating inflammatory diseases .

The biological activity of 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It may also bind to cellular receptors, influencing signaling pathways pertinent to cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride:

Applications in Medicinal Chemistry

4-Methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride serves as a versatile building block in medicinal chemistry for synthesizing novel pharmaceutical compounds. Its unique structural features allow for modifications that can enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride, and how is structural verification performed?

- Methodological Answer : Synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form pyrazole cores . Structural verification employs elemental microanalysis (C, H, N), FTIR (to identify functional groups like amines and methoxy groups), and ¹H/¹³C NMR spectroscopy (to confirm substitution patterns and aromaticity) . For crystallographic validation, X-ray diffraction with SHELX software is recommended .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments and confirms methoxy (-OCH₃) and methyl (-CH₃) substituents .

- FTIR : Identifies N-H stretching (3100–3300 cm⁻¹) and C-O-C vibrations (1050–1250 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and anisotropic displacement parameters using SHELXL refinement .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hydrochloride salts, which recommend:

- Using PPE (gloves, goggles) to avoid skin/eye contact .

- Working in a fume hood to prevent inhalation of fine particles .

- Storing in airtight containers under anhydrous conditions to minimize hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (solvent, temperature, catalyst). For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 60–70% .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural analysis?

- Methodological Answer :

- For crystallography: Use SHELXL’s robust refinement algorithms to address twinning or disorder . WinGX provides tools for metric analysis and visualization of anisotropic displacement ellipsoids .

- For NMR discrepancies: Perform 2D experiments (COSY, HSQC) to resolve overlapping signals or employ dynamic NMR to study conformational exchange .

Q. What methodologies are recommended for studying the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Predict binding affinities to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina or Schrödinger .

- High-throughput screening : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) in MIC assays .

- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability using liver microsomes .

Q. How can comparative studies with structural analogs enhance understanding of its reactivity and bioactivity?

- Methodological Answer : Design analogs by substituting the methoxy or methyl groups (e.g., with halogens or bulkier substituents) and compare:

- Reactivity : Track electrophilic substitution rates under varying pH .

- Bioactivity : Use SAR (Structure-Activity Relationship) models to correlate substituents with antimicrobial efficacy (e.g., chlorine for enhanced potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.